molecular formula C7H17NO B3242753 1-(Dimethylamino)-3-methylbutan-2-ol CAS No. 1533077-04-1

1-(Dimethylamino)-3-methylbutan-2-ol

Cat. No. B3242753
CAS RN: 1533077-04-1
M. Wt: 131.22 g/mol
InChI Key: CGVDIJPAUMTOMB-UHFFFAOYSA-N
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Description

“1-(Dimethylamino)-3-methylbutan-2-ol” is a chemical compound. It is a potent protector against mechlorethamine cytotoxicity and inhibitor of choline uptake .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3- (3 …) involves the use of S- (+)-l,l-dimethylamino-2-methyl pentan-3-one (V) and aqueous sodium hydroxide solution .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For instance, the molecular electron density theory (MEDT) was employed to examine the [4 + 2] cycloaddition reaction between (E)-N-((dimethylamino)methylene)benzothioamide (1) and (S)-3-acryloyl-4-phenyloxazolidin-2-one (2) at the B3LYP/6-311++G(d,p) design level .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, Dimethylaminopropylamine (DMAPA) is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine which is an ingredient in many personal care products including soaps, shampoos, and cosmetics .

Scientific Research Applications

Photocontrolled RAFT Polymerization

This compound could be used in photocontrolled reversible addition–fragmentation chain transfer (RAFT) polymerization . This process has attracted attention due to its benefits, including low energy consumption and safe reaction procedures . The incorporation of visible-light photocatalysis in the polymerization confers attractive features, such as spatiotemporal control and oxygen tolerance .

Synthesis of Disperse Dyes

The compound can be used in the synthesis of disperse dyes for dyeing polyester fabrics . The enaminone compounds produced in this process are synthesized by reacting para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . These dyes have been assessed for their resistance to light, rubbing, perspiration, and washing .

Antimicrobial Activities

The synthetic dyes produced using this compound have been assessed for their expected biological activity against fungus, yeast, and Gram-positive and Gram-negative bacteria . This suggests potential applications in the development of antimicrobial agents.

Self-Cleaning Fabrics

The synthetic dyes produced using this compound have been applied to polyester fabrics to impart them with a self-cleaning quality . This could have applications in the textile industry, particularly for outdoor and sportswear fabrics.

UV Protection

The synthetic dyes produced using this compound have been used to enhance UV protection in polyester fabrics . This could be particularly useful in the production of outdoor wear and sun-protective clothing.

Energy Storage

The compound could potentially be used in the development of functional macromolecules using photocatalysts, which find applications in various areas, including in nanomedicine and in energy storage .

Safety and Hazards

The safety data sheet for a similar compound, 1-Dimethylamino-2-propanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, has acute oral toxicity, causes skin corrosion/irritation, and serious eye damage/eye irritation .

Future Directions

Future research directions for similar compounds include the study of the mass transfer performance for absorber packed columns in the CO2 capture process .

properties

IUPAC Name

1-(dimethylamino)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(2)7(9)5-8(3)4/h6-7,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVDIJPAUMTOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1533077-04-1
Record name 1-(dimethylamino)-3-methylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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